Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide
Description
Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide is a chemical compound with the molecular formula C9H17INP It is a phosphonium salt that features a pyrrole ring substituted with a trimethylphosphonium group
Properties
CAS No. |
62754-75-0 |
|---|---|
Molecular Formula |
C8H15INP |
Molecular Weight |
283.09 g/mol |
IUPAC Name |
trimethyl-(1-methylpyrrol-2-yl)phosphanium;iodide |
InChI |
InChI=1S/C8H15NP.HI/c1-9-7-5-6-8(9)10(2,3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
KATKWZAPIZBKCF-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC=C1[P+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide typically involves the reaction of 1-methyl-1H-pyrrole with trimethylphosphine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-methyl-1H-pyrrole+trimethylphosphine+iodinating agent→Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Trimethylphosphine: A related phosphine compound with similar reactivity.
1-Methyl-1H-pyrrole: The parent pyrrole compound without the phosphonium group.
Phosphonium iodides: Other phosphonium salts with different substituents.
Uniqueness: Trimethyl(1-methyl-1H-pyrrol-2-yl)phosphanium iodide is unique due to the presence of both a pyrrole ring and a trimethylphosphonium group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
